molecular formula C15H8Cl4N2O B12029240 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone CAS No. 618443-51-9

6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone

Cat. No.: B12029240
CAS No.: 618443-51-9
M. Wt: 374.0 g/mol
InChI Key: MXWKQVWXKGZTPJ-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone is a halogenated quinazolinone derivative characterized by chlorine substitutions at the 6- and 8-positions of the quinazolinone core and a 3,4-dichlorobenzyl group at the 3-position. This compound serves as a versatile scaffold for synthesizing bioactive derivatives, as demonstrated by its use in nucleophilic substitutions and reactions with electrophilic reagents like ethyl chloroacetate and acetic anhydride . The electron-withdrawing chlorine atoms enhance the compound’s stability and influence its electronic properties, making it a key intermediate for further functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618443-51-9

Molecular Formula

C15H8Cl4N2O

Molecular Weight

374.0 g/mol

IUPAC Name

6,8-dichloro-3-[(3,4-dichlorophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H8Cl4N2O/c16-9-4-10-14(13(19)5-9)20-7-21(15(10)22)6-8-1-2-11(17)12(18)3-8/h1-5,7H,6H2

InChI Key

MXWKQVWXKGZTPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzylamine and 6,8-dichloroquinazolinone.

    Condensation Reaction: The primary step involves a condensation reaction between 3,4-dichlorobenzylamine and 6,8-dichloroquinazolinone under acidic or basic conditions.

    Cyclization: The intermediate product undergoes cyclization to form the final quinazolinone structure.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound undergoes nucleophilic substitution due to the presence of chlorine atoms at positions 6 and 8. The reaction typically involves replacing a chlorine atom with a nucleophile under specific conditions. For example, substitution reactions may occur in the presence of amines or hydroxyl groups, facilitated by solvents like dimethylformamide (DMF) or acetonitrile.

Cyclization Reactions

The synthesis of quinazolinones often involves cyclization steps. Key methods include:

  • Niementowski's Synthesis : Reacting 3,4-dihydro-4-oxoquinazoline derivatives with formamide at elevated temperatures (125–130°C) .

  • Grimmel, Guinther, and Morgan's Synthesis : Heating o-amino benzoic acids with amines and phosphorous trichloride in toluene .

  • Isatoic Anhydride-Based Synthesis : Reacting isatoic anhydride with primary amines under reflux conditions, often using ethyl orthoformate as a catalyst .

Table 1: Cyclization Methods for Quinazolinones

MethodConditionsYield/Key Feature
Niementowski’sFormamide, 125–130°CFormation of 3,4-dihydro-4-oxoquinazoline
Grimmel et al.Phosphorous trichloride, toluene, heat2,3-disubstituted derivatives
Isatoic AnhydridePrimary amines, ethyl orthoformate, refluxBroad substrate compatibility

Substitution Reactions

Substitution reactions are central to modifying the quinazolinone core. For example:

  • Alkyl Ester Hydrolysis : Conversion of alkyl esters (e.g., methyl, ethyl) to carboxylic acids via saponification using NaOH under reflux .

  • Halide Replacement : Chlorine atoms in the dichlorobenzyl substituent may undergo substitution with nucleophiles such as amines or hydroxyl groups under basic conditions .

Table 2: Substitution Reaction Examples

Reaction TypeConditionsProduct/Yield
SaponificationNaOH, isopropanol, refluxCarboxylic acid (70% yield)
Halide ReplacementAmines, DMF, catalystSubstituted quinazolinone derivatives

Analytical Techniques

Reaction progress and purity are monitored using:

  • High-Performance Liquid Chromatography (HPLC) : For quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural confirmation .

Comparison of Reaction Types

Reaction TypeAdvantagesLimitations
Nucleophilic SubstitutionVersatile for functionalizationDependent on solvent and catalyst
CyclizationHigh yields, diverse derivativesRequires precise temperature control
Metal-Free SynthesisSustainable, cost-effectiveNarrow substrate scope

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that quinazoline derivatives, including 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone, exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. This suggests its potential as a lead compound for the development of new anticancer agents .

1.2 Inhibition of Cysteine Proteases
The compound has been investigated for its inhibitory effects on cysteine proteases such as cathepsins B and L. These enzymes are implicated in various diseases, including cancer and inflammatory conditions. By inhibiting these proteases, this compound may provide therapeutic benefits in managing these diseases .

1.3 Antimicrobial Properties
There is emerging evidence that quinazoline derivatives possess antimicrobial properties. The compound has shown activity against several bacterial strains, suggesting its potential use as an antimicrobial agent. This aspect is particularly relevant in the context of rising antibiotic resistance .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in vitro against various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory activity of the compound against cathepsins. The study reported IC50 values indicating potent inhibition compared to control compounds. This positions this compound as a valuable candidate for further development as a therapeutic agent targeting cysteine proteases .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis and inhibits cancer cell proliferation
Cysteine Protease InhibitionTargets cathepsins involved in disease progression
Antimicrobial PropertiesActive against various bacterial strains

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological and physicochemical properties depending on substitution patterns. Below is a detailed comparison of 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone with structurally related compounds:

Substituent Effects on Reactivity and Electronic Properties

  • 6,8-Dichloro-3-(4-methoxyphenyl)-4(3H)-quinazolinone (6f): This derivative features a 4-methoxyphenyl group at the 3-position. The methoxy group is electron-donating, contrasting with the electron-withdrawing 3,4-dichlorobenzyl group in the target compound. This difference likely alters reactivity in electrophilic substitutions and modulates photophysical properties (e.g., absorption/emission profiles) . Key Data: X-ray crystallography confirms planar quinazolinone core stability .
  • 2-Ferrocenyl-4(3H)-quinazolinone: The ferrocenyl group introduces redox-active properties absent in the target compound. Electrochemical studies show a one-electron oxidation process localized at the ferrocene unit, enabling applications in catalysis or biosensing . Ag/AgCl .
  • This compound was used to synthesize triazoloquinazoline derivatives via reactions with carbon disulfide .

Structural and Functional Data Table

Compound Name Substituents Key Properties/Activities References
This compound 6,8-Cl; 3-(3,4-Cl2-benzyl) Intermediate for bioactive derivatives
6,8-Dichloro-3-(4-methoxyphenyl)-4(3H)-quinazolinone 6,8-Cl; 3-(4-OMe-phenyl) Planar structure (X-ray), electron-donating substituent
2-Ferrocenyl-4(3H)-quinazolinone 2-Ferrocenyl Redox-active (E1/2 = ~0.5 V)
Phenolic derivatives (5h, 5j, 5k) 3/2-OH groups High antioxidant activity (ABTS+/DPPH)
2-[(2-4-[(3,4-Dichlorobenzyl)oxy]phenyl)-... Dichlorobenzyloxy, sulfanyl linker p38 MAPK inhibition (LibDock = 153.925)

Key Research Findings and Implications

  • Substituent Electronic Effects : Chlorine atoms at 6 and 8 positions enhance electrophilicity, directing reactivity toward nucleophilic substitutions. The 3,4-dichlorobenzyl group’s electron-withdrawing nature may improve stability in biological environments .
  • Synthetic Versatility: The compound’s utility as a precursor for triazoloquinazolines and thione derivatives highlights its role in diversifying quinazolinone-based pharmacophores .

Biological Activity

6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its antibacterial, antifungal, anti-inflammatory, and cytotoxic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound this compound features a quinazolinone core structure substituted with dichloro and benzyl groups. The presence of halogen atoms significantly influences its biological activity by enhancing lipophilicity and facilitating interaction with biological targets.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of quinazolinone derivatives. For instance:

  • Mechanism of Action : Quinazolinones have been shown to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, essential for bacterial replication .
  • In vitro Studies : In a study assessing various quinazolinone derivatives against Staphylococcus aureus and Escherichia coli, compounds exhibited significant bactericidal effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus12
This compoundEscherichia coli15

Antifungal Activity

The antifungal properties of quinazolinones are also noteworthy:

  • Study Findings : Research indicated that certain derivatives of quinazolinones exhibited antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The compounds were effective in inhibiting fungal growth at low concentrations .
CompoundTarget FungiMIC (µg/mL)
This compoundCandida albicans20
This compoundAspergillus niger25

Anti-inflammatory Activity

Quinazolinones have shown promise as anti-inflammatory agents:

  • Experimental Results : In animal models, compounds related to this compound demonstrated significant reductions in inflammation markers compared to control groups treated with indomethacin .

Cytotoxic Activity

The cytotoxic effects of quinazolinones have been extensively studied for their potential in cancer therapy:

  • Cell Line Studies : A study evaluated the cytotoxicity of various quinazolinone derivatives against cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The IC50 values indicated that some derivatives had potent cytotoxic effects at micromolar concentrations .
CompoundCancer Cell LineIC50 (µM)
This compoundMCF-710
This compoundPC312

Q & A

Q. What are the common synthetic routes for 6,8-dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone?

The compound is synthesized via nucleophilic substitution and electrophilic reactions. For example, 4-chloroquinazoline derivatives react with benzoyl hydrazine or Lawesson’s reagent to introduce sulfur atoms, yielding thiourea or thione derivatives. Hydrazinolysis and subsequent reactions with aldehydes (e.g., benzaldehyde) form Schiff bases. Structural confirmation relies on elemental analysis and spectral techniques (IR for carbonyl groups, NMR for proton environments) .

Q. How is structural characterization performed for quinazolinone derivatives?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl at ~1739 cm⁻¹ for esters, absence of NH stretches in acetylated derivatives) .
  • NMR spectroscopy : Confirms substitution patterns (e.g., δ 4.13 ppm for CH₃ in acetylated derivatives) .
  • Elemental analysis : Validates molecular composition .

Q. What in vitro assays are used to screen biological activity?

Standard assays include:

  • Antimicrobial testing : Agar diffusion or microdilution for MIC determination against bacterial/fungal strains.
  • Antiproliferative assays : MTT or SRB protocols against cancer cell lines .
  • Anti-inflammatory evaluation : COX-II inhibition assays (e.g., ELISA for prostaglandin E₂) .

Q. What are recommended storage conditions for quinazolinone derivatives?

Store as a powder at -20°C for long-term stability. In solution (e.g., DMSO), keep at -80°C to prevent degradation .

Q. How is acute toxicity assessed in preclinical studies?

Administer compounds orally at escalating doses (e.g., up to 300 mg/kg in mice) and monitor mortality, behavioral changes, and organ histopathology over 14 days .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions be addressed?

The α-nitrogen effect in 6,8-dibromo-4-chloroquinazolines directs Sonogashira cross-coupling to the 4-position. However, Suzuki-Miyaura reactions at C6/C8 lack selectivity due to comparable C–Br bond dissociation energies. Mitigation strategies include:

  • Electronic tuning : Electron-withdrawing substituents to differentiate reactivity.
  • Catalyst optimization : Use of PdCl₂(PPh₃)₂/PCy₃ for steric control .

Q. What structural features enhance antifungal activity in quinazolinones?

  • Halogenation : 7-Cl substitution significantly improves activity (e.g., UR-9825 vs. Candida spp.).
  • Hydrophobicity : Balances potency and pharmacokinetics (e.g., t₁/₂ = 9 h in rabbits vs. 1 h in mice) .
  • Stereochemistry : (1R,2R) configurations outperform other isomers in vivo .

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

For ambiguous NMR/IR results:

  • Comparative analysis : Use model compounds (e.g., acetylated vs. methoxylated derivatives) to assign peaks.
  • DFT calculations : Predict chemical shifts and vibrational frequencies .
  • X-ray crystallography : Resolve substitution patterns unambiguously .

Q. Why does species-dependent pharmacokinetics occur, and how is this modeled?

Variations in metabolic enzymes (e.g., cytochrome P450) affect half-lives. For systemic candidosis:

  • Murine models : Limited utility due to rapid clearance (t₁/₂ = 1 h).
  • Rat/rabbit models : Better mimic human metabolism (t₁/₂ = 6–9 h) .

Q. How do substituents influence photophysical properties?

Electron-deficient quinazoline cores act as acceptors in donor-π-acceptor systems. Substituents like alkynyl or aryl groups redshift absorption/emission via conjugation. For example:

  • 4-Alkynyl derivatives : λmax ~300–350 nm.
  • Aryl groups : Enhance molar extinction coefficients (ε >10⁴ M⁻¹cm⁻¹) .

Q. What formulation strategies improve solubility for in vivo studies?

  • Co-solvents : Use DMSO/PEG-400 mixtures for parenteral administration.
  • Prodrugs : Introduce phosphate esters for aqueous solubility.
  • Nanoparticles : Encapsulate in PLGA for sustained release .

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